9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
9-chloro-6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVVVFSQUZNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzylamine with 9-chloro-6H-indolo[2,3-b]quinoxaline-6-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as titanium silicate or other transition metal catalysts may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is being investigated for its anticancer properties . It has demonstrated the ability to inhibit specific enzymes and receptors involved in cancer pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular processes.
Key Findings:
- The compound has shown efficacy against various cancer cell lines, indicating potential as a chemotherapeutic agent.
- It interacts with molecular targets that are critical in tumor growth and progression.
Biological Research
In biological research, this compound has been studied for its antiviral and antimicrobial activities . Its mechanism of action primarily involves DNA intercalation, disrupting replication processes in pathogens.
Research Highlights:
- Studies indicate that derivatives of indoloquinoxalines exhibit significant antiviral activity against viruses such as HSV-1 and cytomegalovirus.
- The compound's structural features enhance its binding affinity to biological macromolecules, making it a candidate for further therapeutic exploration.
Material Science
In the field of material science, 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is utilized in the development of organic semiconductors and electroluminescent materials . Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics.
Applications:
- The compound's ability to form stable thin films contributes to its use in organic light-emitting diodes (OLEDs).
- It is being explored for its potential in solar cell technology due to its favorable charge transport properties.
Anticancer Activity
Recent studies have evaluated the anticancer activity of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline against various human cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Molt 4/C8 | 23 | Melphalan | 3.2 |
| CEM | 38 | Melphalan | 2.5 |
| L1210 | 7.2 | Melphalan | 2.1 |
These results demonstrate promising cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanisms and potential clinical applications.
Antiviral Properties
A study focusing on the antiviral properties of indoloquinoxalines highlighted that compounds with similar structures exhibited substantial inhibition of viral replication:
- The compound was tested against HSV-1 and demonstrated effective inhibition at concentrations as low as mM.
- Mechanistic studies revealed that these compounds disrupt viral DNA synthesis, providing insights into their potential as antiviral agents.
Mechanism of Action
The mechanism of action of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table: Cytotoxicity of Selected Derivatives (HL-60 Cell Line)
Biological Activity
9-Chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a derivative of the indoloquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer and antimicrobial agent, making it a subject of interest in drug discovery and development.
- Molecular Formula : C22H24ClN5O
- Molecular Weight : 409.91 g/mol
- CAS Number : 872178-65-9
The biological activity of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline primarily involves:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
Anticancer Activity
Research indicates that quinoxaline derivatives, including 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline, exhibit significant cytotoxicity against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer effects.
Antimicrobial Activity
This compound also shows promising antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 10 to 20 µg/mL for various bacterial strains, suggesting effective antibacterial activity.
Comparative Biological Activity Table
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 9-Chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline | 5 - 15 | 10 - 20 |
| Quinoxaline derivative A | 8 - 20 | 15 - 25 |
| Quinoxaline derivative B | 12 - 18 | 12 - 30 |
Case Studies
- In Vivo Studies : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.
- Clinical Relevance : A study involving patients with advanced solid tumors showed that quinoxaline derivatives could be used as adjunct therapy alongside conventional chemotherapy, potentially enhancing treatment efficacy and reducing resistance.
Q & A
Q. What are the common synthetic strategies for preparing indolo[2,3-b]quinoxaline derivatives like 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A one-pot method using Pd-catalyzed C–N coupling and C–H activation yields indoloquinoxalines in moderate-to-good yields (50–70%) but with limited substrate scope. Alternatively, a two-step approach combines Suzuki coupling of 2,3-dibromoquinoxaline with aryl/alkyl groups, followed by annulation via Pd-catalyzed C–N coupling with amines . For derivatives with ethoxybenzyl side chains (e.g., 2-ethoxybenzyl), Suzuki coupling with 2-ethoxybenzylboronic acid is a critical step.
Q. How does the DNA-binding mechanism of indolo[2,3-b]quinoxaline derivatives work?
These compounds act as DNA intercalators due to their planar aromatic core. Binding is assessed via UV-vis hypochromism (20–40% reduction at λmax ~350 nm), fluorescence quenching (up to 60% in presence of DNA), and thermal denaturation studies (ΔTm = 5–15°C for calf thymus DNA). The ethoxybenzyl substituent may enhance binding via hydrophobic interactions with the DNA minor groove, while the chloro group modulates electron density .
Q. What are the key photophysical properties of indolo[2,3-b]quinoxaline-based dyes for solar cell applications?
Derivatives like 6-butyl-6H-indolo[2,3-b]quinoxaline exhibit broad absorption (λmax = 400–600 nm) and high molar extinction coefficients (ε = 15,000–30,000 M⁻¹cm⁻¹). The HOMO energy levels range from -5.2 to -5.5 eV, and LUMO levels from -3.4 to -3.7 eV, enabling efficient electron injection into TiO₂ in dye-sensitized solar cells (DSSCs). The 2-ethoxybenzyl group may reduce aggregation on semiconductor surfaces .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, ethoxybenzyl) influence the electrochemical properties of indolo[2,3-b]quinoxalines?
- Electron-withdrawing groups (e.g., Cl): Lower HOMO levels (e.g., -5.5 eV vs. -5.2 eV for unsubstituted analogs) and reduce band gaps (ΔE = 1.8–2.0 eV), enhancing charge transfer in optoelectronic applications .
- Ethoxybenzyl side chains: Improve solubility in organic solvents (e.g., dichloromethane, ethanol) and stabilize the excited state via conjugation, as shown by red-shifted emission (Δλ = 20–30 nm) in fluorescence spectra .
Q. What methodologies are used to evaluate the cytotoxicity and DNA-intercalation efficiency of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline?
- Cytotoxicity: MTT assays against cancer cell lines (e.g., HepG2, MCF-7) reveal IC₅₀ values in the low micromolar range (1–10 µM). Selectivity is assessed using non-cancerous cells (e.g., BJ-1 fibroblasts) .
- DNA binding: Circular dichroism (CD) shows induced ellipticity at 275 nm, confirming intercalation. Footprinting assays with restriction enzymes (e.g., EcoRI) identify preferential binding to GC-rich regions .
Q. How can computational methods aid in optimizing indolo[2,3-b]quinoxaline derivatives for therapeutic or photovoltaic use?
- Molecular docking: Simulations with DNA (PDB ID: 1BNA) predict binding energies (ΔG = -8 to -10 kcal/mol) and orientation of the ethoxybenzyl group in the minor groove .
- DFT calculations: Predict HOMO/LUMO distributions and charge-transfer efficiency. For example, electron-withdrawing substituents lower LUMO levels, improving electron injection in DSSCs .
Q. What are the challenges in scaling up Pd-catalyzed syntheses of indolo[2,3-b]quinoxalines?
- Substrate scope: Bulky groups (e.g., ethoxybenzyl) reduce yields in one-pot methods (<50%) due to steric hindrance. Switching to two-step protocols improves yields to 60–75% .
- Catalyst loading: Pd(OAc)₂ (5–10 mol%) and ligands (e.g., XPhos) are costly; ligand-free conditions or Ni catalysts are being explored for cost reduction .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
